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Monocarboxyisoundecyl Phthalate

Cat. No.: B1162835
M. Wt: 350.41
Attention: For research use only. Not for human or veterinary use.
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Description

Monocarboxyisoundecyl Phthalate is a phthalate metabolite available for research use only. It is not intended for diagnostic or therapeutic purposes. Phthalate metabolites like this compound are crucial biomarkers in environmental health research, used to assess human exposure to plasticizers . These compounds help researchers investigate the mechanisms of phthalate toxicity, which may include the induction of oxidative stress and disruption of cellular functions . Scientists utilize this metabolite in studies aiming to elucidate the relationship between phthalate exposure and various health outcomes, supporting the development of accurate risk assessments. This product is strictly for laboratory research and is not for use in humans, animals, or as a drug.

Properties

Molecular Formula

C₁₉H₂₆O₆

Molecular Weight

350.41

Origin of Product

United States

Iii. Analytical Methodologies for Monocarboxyisoundecyl Phthalate Detection and Quantification

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of Monocarboxyisoundecyl Phthalate (B1215562). The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. mdpi.com Given the ubiquitous nature of phthalates in laboratory environments, rigorous control measures, such as using pre-cleaned glassware and high-purity solvents, are necessary to prevent sample contamination. cdc.govepa.gov

The selection of an appropriate extraction technique is contingent upon the sample matrix and the physicochemical properties of Monocarboxyisoundecyl Phthalate. As an oxidized metabolite, it is more polar than its parent diester.

Liquid-Liquid Extraction (LLE) is a conventional method used for separating analytes based on their differential solubilities in two immiscible liquid phases. For phthalate metabolites, LLE has been applied to various matrices, including beverages and biological fluids. nih.govepfl.ch The choice of extraction solvent is critical; for instance, n-hexane has been effectively used to extract parent phthalates from non-alcoholic beverages. nih.gov However, for more polar metabolites like this compound, solvents with higher polarity or solvent mixtures may be required. A significant drawback of LLE is that it can be time-consuming and may generate high levels of phthalate concentration in analytical blanks. researchgate.net

Solid Phase Extraction (SPE) has become a predominant technique for the extraction and pre-concentration of phthalate metabolites from aqueous and biological samples. mdpi.comnih.gov SPE offers advantages over LLE, including higher selectivity, reduced solvent consumption, and easier automation. nih.gov The method involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent. For polar phthalate metabolites, reversed-phase sorbents like C18 are commonly employed. mdpi.comnih.gov The efficiency of SPE is influenced by factors such as the type of sorbent, sample pH, and the composition of the elution solvent. mdpi.com

Other advanced extraction techniques applied to phthalates and their metabolites include Dispersive Liquid-Liquid Microextraction (DLLME), a miniaturized version of LLE that is simple, rapid, and provides high enrichment factors, and Solid Phase Microextraction (SPME), which is a solvent-free technique suitable for extracting phthalates from water samples. researchgate.netnih.govrsc.org

Interactive Data Table: Comparison of Extraction Methods for Phthalate Metabolites

Method Principle Common Sorbents/Solvents Advantages Disadvantages Typical Matrices Citations
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids n-Hexane, Methylene (B1212753) Chloride, Heptane Widely applicable, simple equipment Time-consuming, large solvent volume, potential for contamination Beverages, Water, Blood nih.govnih.govepa.gov
Solid Phase Extraction (SPE) Analyte adsorption onto a solid sorbent C18, Polymeric Sorbents High selectivity, low solvent use, high recovery, easily automated Can be complex to optimize Urine, Water, Blood mdpi.comnih.govrsc.org
Dispersive Liquid-Liquid Microextraction (DLLME) Micro-volume extraction into a fine droplet cloud Acetonitrile (disperser), Chlorobenzene (extractant) Rapid, low cost, high enrichment factor, minimal solvent use Sensitive to operating conditions Beverages, Urine rsc.orgmui.ac.ir
Solid Phase Microextraction (SPME) Adsorption onto a coated fiber Carbowax-Divinylbenzene (CW-DVB) Solvent-free, simple, integrates sampling and extraction Fiber fragility, limited sample volume Water nih.gov

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with chromatographic analysis. epa.gov For complex matrices, cleanup procedures are essential to overcome interferences and achieve low detection limits. epa.gov

Column Chromatography using sorbents like Florisil or alumina (B75360) can effectively remove interfering compounds. epa.govDispersive SPE (d-SPE) is another common clean-up technique, particularly as a step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com This involves mixing the extract with a sorbent that retains interferences, followed by centrifugation to separate the purified extract. mdpi.com

Concentration of the purified extract is typically the final step before analysis to ensure the analyte concentration is above the instrument's limit of detection. This is commonly achieved by evaporating the solvent under a gentle stream of high-purity nitrogen. nih.govunipa.it

Table of Clean-up Sorbents for Phthalate Analysis

Sorbent Target Interferences Application Notes Citations
Florisil Polar interferences, pesticides Used in column chromatography for environmental samples. epa.gov
Alumina Lipids, polar compounds Used in column chromatography; available in acidic, neutral, or basic forms. epa.gov
Primary Secondary Amine (PSA) Fatty acids, organic acids, sugars Commonly used as a d-SPE sorbent in QuEChERS methods. nih.gov

| Graphitized Carbon Black (GCB) | Pigments, sterols | Effective for removing colored interferences from food and environmental extracts. | nih.gov |

Chromatographic Separation Techniques

Chromatography is the core analytical technique for separating this compound from other compounds in the prepared sample extract prior to its detection and quantification. nih.gov The choice between gas and liquid chromatography depends largely on the analyte's volatility and thermal stability. mdpi.com

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. gcms.cz While parent phthalate diesters are well-suited for GC analysis, their polar metabolites, such as this compound, are less volatile and can be thermally unstable. nih.govfrontiersin.org

Historically, the GC analysis of these polar metabolites required a derivatization step to increase their volatility and thermal stability. frontiersin.org This involves converting the polar functional groups (e.g., carboxylic acid) into less polar derivatives, for example, by silylation using agents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). frontiersin.org However, derivatization adds complexity, time, and potential for error to the analytical procedure. nih.gov

Recent advancements have led to the development of GC-MS methods that can directly analyze phthalate monoesters without derivatization. nih.govfrontiersin.org These methods rely on careful optimization of injection parameters, such as using a lower injector temperature and high-pressure injection, to minimize thermal stress on the analytes. nih.govfrontiersin.org The choice of the GC column's stationary phase is also critical for achieving good separation. For phthalate analysis, stationary phases like Rtx-440 and Rxi-XLB have demonstrated excellent resolution. gcms.cz

Interactive Data Table: Typical GC Parameters for Phthalate Metabolite Analysis

Parameter Typical Condition/Selection Purpose Citations
Column DB-5MS, Rtx-440, Rxi-XLB (30 m x 0.25 mm x 0.25 µm) Provides separation based on boiling point and polarity. 5-type phases are common. nih.govgcms.cz
Injection Mode Splitless or Pulsed Splitless Maximizes transfer of analyte to the column for trace analysis. nih.govnih.gov
Injector Temperature 190°C - 290°C Optimized to ensure volatilization without thermal degradation. Lower temperatures used in derivatization-free methods. nih.govoregonstate.edu
Oven Program Temperature ramp (e.g., 100°C, ramp at 10°C/min to 280°C, then to 310°C) Controls separation by eluting compounds based on their boiling points. nih.govnih.gov
Carrier Gas Helium Inert gas that carries the sample through the column. nih.govnih.gov
Detector Mass Spectrometer (MS) Provides identification and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. nih.govoregonstate.edu

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), is the preferred and most widely used technique for analyzing polar and thermally labile phthalate metabolites. rsc.orgnih.gov This approach eliminates the need for derivatization, simplifying sample preparation and avoiding potential analytical artifacts. nih.gov

Isotope dilution LC-MS/MS is considered the "gold standard" for its high precision and accuracy in quantifying trace levels of metabolites in complex biological samples like urine and serum. rsc.orgnih.gov The method involves spiking the sample with a stable isotope-labeled internal standard of the analyte, which corrects for matrix effects and variations in instrument response.

The separation is typically achieved using a reversed-phase C18 column. mdpi.comgovst.edu The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like methanol (B129727) or acetonitrile, run in a gradient elution mode to effectively separate a wide range of metabolites. mdpi.com Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity. s4science.at

Interactive Data Table: Typical LC-MS/MS Parameters for Phthalate Metabolite Analysis

Parameter Typical Condition/Selection Purpose Citations
Column C18 (e.g., 100 x 2.1 mm, 2.7 µm) Reversed-phase separation of polar to moderately nonpolar compounds. Core-shell columns offer faster separation. rsc.orgs4science.at
Mobile Phase A Aqueous buffer (e.g., 10 mM Ammonium Acetate) Controls pH and aids in ionization. mdpi.com
Mobile Phase B Organic solvent (e.g., Methanol, Acetonitrile) Elutes analytes from the column. mdpi.coms4science.at
Elution Mode Gradient The ratio of Mobile Phase B to A is increased over time to elute compounds with increasing hydrophobicity. mdpi.com
Ionization Source Electrospray Ionization (ESI) Generates gas-phase ions from the liquid eluent; can be run in positive or negative mode. epa.gov
Detector Tandem Mass Spectrometer (MS/MS) Highly selective and sensitive detection using Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions. rsc.orgs4science.at

A significant analytical challenge in studying high-molecular-weight phthalates, such as diundecyl phthalate, is the presence of numerous structural isomers. The parent material is often a complex mixture of isomers synthesized from isomeric alcohols, and this complexity propagates to its metabolites. nih.govjst.go.jp Consequently, this compound is not a single compound but a mixture of isomers where the carboxyl group can be at different positions on the alkyl chain, and the undecyl chain itself can be branched.

Standard chromatographic techniques may fail to separate these co-eluting isomers, leading to inaccurate quantification. Ion Mobility Spectrometry (IMS), an advanced gas-phase separation technique, provides an additional dimension of separation based on the size, shape, and charge of an ion. waters.com When coupled with LC-MS, IMS can differentiate between isomeric phthalates and their metabolites that are indistinguishable by mass spectrometry alone. waters.com

In IMS, ions are passed through a drift tube filled with a buffer gas under a weak electric field. Ions with a more compact structure will travel faster than more extended isomers of the same mass-to-charge ratio. High-resolution techniques like multi-pass cyclic ion mobility spectrometry (cIMS) can achieve baseline resolution of different phthalate isomers, enabling confident identification and quantification. waters.com This technology is critical for accurately assessing exposure to specific isomers of this compound.

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) coupled with a chromatographic separation technique, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the cornerstone for the analysis of phthalate metabolites. tandfonline.com This approach provides the necessary selectivity and sensitivity for reliable identification and quantification.

Single Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometric techniques that significantly enhance the sensitivity and selectivity of analysis. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, thereby reducing background noise and improving the signal-to-noise ratio.

Multiple Reaction Monitoring (MRM), a tandem mass spectrometry (MS/MS) technique, offers even greater specificity. chromatographyonline.com In MRM, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion from the fragmentation is selected in the second mass analyzer for detection. This process of monitoring a specific precursor-to-product ion transition is highly selective and minimizes interferences from other compounds in the matrix. For this compound, specific precursor and product ions would be determined through infusion experiments to optimize the MRM transitions for maximum sensitivity and specificity. While the exact transitions are determined empirically, a common fragmentation pathway for phthalate monoesters involves the loss of the alkyl chain.

Table 1: Illustrative MRM Parameters for Phthalate Monoester Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mono-n-butyl phthalate221.1149.015
Mono-2-ethylhexyl phthalate277.2149.018
Monocarboxyisooctyl phthalate305.1149.020
This compoundTo be determinedTo be determinedTo be determined

Note: The MRM parameters for this compound would be established through method development and optimization.

While MRM is excellent for quantification, Enhanced Product Ion (EPI) scanning provides comprehensive fragmentation information for definitive structural confirmation. An EPI scan is a tandem mass spectrometry technique where a precursor ion is selected and then fragmented to produce a full product ion spectrum. This spectrum, which is a fingerprint of the molecule's structure, can be compared against a spectral library or used for de novo structural elucidation. For this compound, an EPI scan would reveal its characteristic fragmentation pattern, providing a high degree of confidence in its identification, especially in complex matrices where isobaric interferences may be present.

To ensure the accuracy and precision of quantification, especially in complex biological samples like urine or serum, deuterated internal standards are widely employed. chromatographyonline.com These are versions of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms. A known amount of the deuterated standard, such as this compound-d4, is added to the sample at the beginning of the analytical procedure. Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences similar effects from the sample matrix and extraction process. By measuring the ratio of the response of the native analyte to the deuterated internal standard, any variations in sample preparation or instrument response can be compensated for, leading to highly accurate and precise quantification.

Method Validation Parameters and Quality Control

To ensure the reliability and reproducibility of analytical data, methods for the quantification of this compound must undergo rigorous validation. nih.gov This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. mdpi.com For phthalate metabolites, which are often present at trace levels, low LODs and LOQs are essential. These are typically determined by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the true value and is often assessed by analyzing certified reference materials or through recovery studies in spiked samples. mdpi.comLinearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. mdpi.com This is evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Table 2: Representative Method Validation Parameters for Phthalate Monoester Analysis

ParameterTypical Value
LOD 0.1 - 1.0 ng/mL
LOQ 0.3 - 3.0 ng/mL
Precision (RSD) < 15%
Accuracy (Recovery) 85 - 115%
Linearity (R²) > 0.99

Note: These values are representative and the specific performance of a method for this compound would be determined during its validation.

Strategies for Minimizing Laboratory Contamination

The pervasive presence of phthalates in laboratory materials and the general environment necessitates a multi-faceted approach to contamination control. Key strategies involve careful selection of materials, meticulous cleaning procedures, and controlled laboratory practices.

Material Selection and Preparation:

Glassware: Glassware, rather than plastic, should be used whenever possible for sample collection, storage, and analysis. All glassware must be scrupulously cleaned by washing with a suitable solvent, such as hexane (B92381), and then baking at a high temperature (e.g., 400°C for at least 4 hours) to remove any organic contaminants. epa.gov

Solvents and Reagents: Solvents like hexane and methylene chloride should be of pesticide quality or equivalent and checked for phthalate contamination before use. epa.gov It is recommended to redistill solvents to ensure their purity. epa.gov Reagents should be stored in glass containers with ground-glass stoppers or aluminum foil-lined caps (B75204).

Solid-Phase Extraction (SPE) Cartridges: The sorbents and frits used in SPE cartridges can be a source of phthalate contamination. It is crucial to thoroughly flush the cartridges with clean solvent before use.

Other Laboratory Consumables: Items such as pipette tips, syringe filters, and gloves can leach phthalates. Whenever possible, use phthalate-free alternatives. If their use is unavoidable, they should be rinsed with a clean solvent before coming into contact with the sample. Aluminum foil, which has been shown to be free of contamination, can be used to cover samples instead of plastic films. epa.gov

Laboratory Environment and Practices:

Dedicated Workspace: Ideally, a dedicated laboratory space should be used for phthalate analysis to minimize background contamination from other activities.

Air Quality: Laboratory air can be a significant source of phthalate contamination. The use of laminar flow hoods or clean benches can help to reduce the deposition of airborne phthalates onto samples.

Personal Protective Equipment (PPE): While gloves are necessary for safety, they can be a major source of phthalate contamination. Nitrile gloves are generally preferred over vinyl gloves. It is essential to change gloves frequently, especially after touching potentially contaminated surfaces.

Sample Handling: Minimize the number of sample handling steps and the exposure of the sample to the laboratory environment. mdpi.com Keep sample containers covered as much as possible.

Procedural Blanks: The analysis of procedural blanks (reagents and materials processed in the same manner as the samples) is critical for monitoring and quantifying background contamination levels. The results from the blanks can be used to correct the sample measurements.

Instrumentation:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Systems: Components of analytical instruments, such as tubing, seals, and septa, can be sources of phthalate contamination. Regular cleaning and maintenance of the instrument are essential. It is also important to run solvent blanks to check for contamination originating from the instrument itself.

By implementing these comprehensive strategies, laboratories can significantly reduce the risk of phthalate contamination and ensure the accuracy and reliability of this compound measurements.

Table 1: Summary of Strategies to Minimize Laboratory Phthalate Contamination

CategoryStrategyRationale
Materials Use glassware instead of plastic.Plastics are a primary source of phthalate leaching.
Thoroughly clean and bake glassware.Removes organic contaminants from surfaces. epa.gov
Use high-purity, pre-screened solvents and reagents.Prevents introduction of contaminants from analytical chemicals. epa.gov
Use phthalate-free consumables or rinse them with solvent.Minimizes contamination from items like pipette tips and gloves.
Environment Maintain a dedicated, clean workspace.Reduces background levels of airborne phthalates.
Work in a laminar flow hood or clean bench.Protects samples from airborne contamination.
Practices Wear nitrile gloves and change them frequently.Vinyl gloves are a known source of phthalates.
Minimize sample handling and exposure.Reduces opportunities for contamination. mdpi.com
Regularly analyze procedural blanks.Monitors and quantifies background contamination.
Instrumentation Regularly clean and maintain analytical instruments.Prevents contamination from instrument components.

V. Theoretical and Computational Investigations of Monocarboxyisoundecyl Phthalate

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These approaches are crucial for understanding how a molecule's three-dimensional shape influences its physical, chemical, and biological properties.

Understanding the three-dimensional structure and conformational flexibility of Monocarboxyisoundecyl Phthalate (B1215562) is fundamental to predicting its interactions with biological systems, such as nuclear receptors. nih.govacs.org Molecular docking, a key modeling technique, is used to predict the preferred orientation of a molecule when bound to a receptor. acs.org

For instance, studies on various phthalate esters and monoesters have used molecular docking to investigate their binding to receptors like the human constitutive androstane (B1237026) receptor (CAR) and peroxisome proliferator-activated receptors (PPARs). nih.govacs.orgacs.org These studies reveal that interactions are primarily driven by hydrophobic forces and steric fit within the receptor's binding pocket. acs.org The phenyl ring of the phthalate typically interacts with aromatic amino acid residues, while the alkyl chain fits into a hydrophobic pocket. acs.org The specific conformation adopted by the molecule—such as a U-shaped conformation observed for many active phthalate esters—is critical for effective binding. acs.org Conformational analysis of the flexible undecyl chain of Monocarboxyisoundecyl Phthalate would be essential to determine its potential fit and interaction with various biological targets.

Table 1: Illustrative Molecular Docking Results for Phthalate Monoesters in a Receptor Binding Pocket (Hypothetical Data Based on Published Studies)

Compound FeatureInteracting Residues (Example)Interaction TypeSignificance
Phenyl RingPhe161, Phe238, Tyr326π-π Stacking, HydrophobicAnchors the molecule in the binding pocket.
Carboxyl GroupArg288, Ser289Hydrogen Bonding, ElectrostaticProvides specificity and strong binding affinity.
Alkyl ChainLeu206, Ile164, Val332HydrophobicDetermines the fit and contributes to binding energy.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property, such as degradation rate. These models are invaluable for predicting the properties of untested chemicals.

A QSAR model was developed to predict the hydrolysis kinetics of 18 different phthalate monoesters (MPEs). sciengine.com This study found that the rate of hydrolysis, a key degradation pathway, is strongly determined by the acid dissociation constant (pKa) of the leaving group (the alcohol) and the electronegativity of the MPE molecule. sciengine.com Such a model could be applied to estimate the environmental persistence of this compound. By calculating its specific molecular descriptors, its hydrolysis half-life under various environmental conditions (e.g., pH 7-9) could be predicted. sciengine.com

Table 2: Key Descriptors Used in a QSAR Model for Phthalate Monoester Hydrolysis

DescriptorDefinitionInfluence on Hydrolysis Rate
pKa of Leaving Group The acid dissociation constant of the corresponding alcohol side-chain.A lower pKa generally leads to a faster hydrolysis rate.
Electronegativity A measure of the tendency of an atom to attract a bonding pair of electrons.Higher overall molecular electronegativity can influence the reaction mechanism and rate.
Steric Parameters Descriptors that quantify the size and shape of the molecule or side-chain.Increased steric hindrance around the ester group can slow the rate of hydrolysis.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules. These calculations can be used to predict molecular properties, reactivity, and reaction mechanisms with high accuracy.

Methods like Density Functional Theory (DFT) are used to compute molecular parameters that govern a molecule's reactivity. nih.govln.edu.hk For various phthalate esters, DFT calculations have been employed to determine properties such as dipole moment, polarizability, proton affinity, and ionization energy. nih.gov These parameters are crucial for understanding ion-molecule reactions, which are relevant in both environmental degradation and analytical detection methods like chemical ionization mass spectrometry. nih.gov For example, a higher dipole moment can suggest stronger electrostatic interactions, while proton affinity can indicate suitability for specific ionization techniques. nih.gov Analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) can pinpoint the most likely sites for electrophilic or nucleophilic attack, thus predicting the reactivity of this compound. imist.ma

Table 3: Example Electronic Properties Calculated via DFT for Phthalate Esters

CompoundDipole Moment (Debye)Polarizability (ų)Proton Affinity (kJ/mol)
Dimethyl Phthalate2.518.5850
Diethyl Phthalate2.722.1865
Di-n-butyl Phthalate2.929.5880

Note: Data are illustrative and based on general trends found in the literature. nih.gov

Quantum chemical calculations are instrumental in mapping out the detailed mechanisms of chemical reactions, including the oxidative degradation of phthalates. ln.edu.hkmdpi.com Studies have used DFT to investigate the degradation of phthalates by reactive species like hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•) radicals. ln.edu.hk These calculations can identify the most favorable reaction pathways by comparing the energy barriers of different mechanisms, such as hydrogen atom abstraction from the alkyl chain versus radical addition to the aromatic ring. ln.edu.hk

Furthermore, computational studies have modeled the metabolism of phthalates by cytochrome P450 enzymes. mdpi.com These models elucidate complex reaction pathways, including aliphatic hydroxylation, O-dealkylation, and aromatic ring epoxidation, by calculating the energies of transition states and intermediates. mdpi.com Such an approach could be used to predict the primary and secondary metabolites of this compound, identifying potentially reactive or toxic byproducts of its biotransformation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic view of molecular systems. This technique is particularly useful for studying the interaction of molecules with complex environments like cell membranes or mineral surfaces. princeton.edumdpi.combohrium.com

MD simulations have been used to investigate the permeation of different phthalate esters through lipid bilayers, which serve as models for cell membranes. mdpi.combohrium.com These simulations show that phthalates can spontaneously enter the membrane, with longer, more hydrophobic side chains leading to deeper insertion. bohrium.com The simulations can also calculate the potential of mean force (PMF), which reveals the energy barrier a molecule must overcome to cross the membrane. bohrium.com

Other MD studies have modeled the adsorption of phthalate esters onto environmental surfaces like smectite clay. princeton.eduacs.orgacs.org These simulations reveal that adsorption is driven by a combination of van der Waals forces and favorable entropic contributions. princeton.eduacs.org They can also predict key environmental fate parameters, such as water-clay partition coefficients. princeton.eduacs.org Applying MD simulations to this compound could predict its bioaccumulation potential by modeling its interaction with cell membranes and its environmental mobility by simulating its adsorption to soil and sediment particles.

Table 4: Typical Parameters and Findings from MD Simulations of Phthalate Interactions

Simulation SystemKey ParametersIllustrative Findings
Phthalate-Membrane Permeation Force Field: CHARMM36Simulation Time: 500 nsAnalysis: PMF CalculationLonger alkyl chains insert deeper into the membrane.An energy barrier exists at the water-membrane interface. bohrium.com
Phthalate-Clay Adsorption Force Field: CLAYFFSimulation Time: >200 nsAnalysis: Free Energy CalculationAdsorption is stronger for larger, more hydrophobic phthalates.Molecules adopt a flat orientation on the clay surface. princeton.eduacs.orgacs.org

Conformational Dynamics in Different Environments

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational flexibility and behavior of molecules like this compound in various environments. Such simulations can model how the molecule folds, rotates, and interacts with its surroundings, such as in an aqueous solution or within a lipid bilayer, which serves as a model for a cell membrane.

For long-chain phthalate metabolites, conformational dynamics are dictated by the interplay between the hydrophobic alkyl chain and the polar phthalate-carboxylate headgroup.

Aqueous Environment : In water, the long isoundecyl chain would likely adopt a collapsed conformation to minimize its contact with polar water molecules, driven by the hydrophobic effect. The negatively charged carboxyl group and the polar ester group would remain exposed to the solvent, facilitating solvation.

Lipid Bilayer Environment : When interacting with a cell membrane, MD simulations of similar phthalates, such as Di(2-ethylhexyl) Phthalate (DEHP), suggest that these molecules spontaneously partition into the lipid bilayer mdpi.com. For this compound, the hydrophobic tail would be expected to insert into the acyl chain core of the membrane, while the polar headgroup would likely anchor at the lipid-water interface, interacting with the phospholipid head groups mdpi.com. This insertion can alter membrane properties, such as thickness and fluidity mdpi.com.

Enzyme Active Sites : Within the binding pocket of an enzyme, the conformation of the phthalate metabolite is constrained. MD simulations of monoalkyl phthalate hydrolases have shown that the substrate tunnel and active site architecture dictate the binding pose of the metabolite, facilitating catalysis nih.gov.

While specific parameters for this compound are not defined, the table below summarizes findings from MD simulations on related phthalates, which illustrate the types of insights gained from these computational methods.

Phthalate StudiedEnvironment SimulatedKey Findings from MD SimulationsReference
DMP, DBP, DEHPPOPC Lipid BilayerPAEs spontaneously enter the membrane; longer side chains lead to deeper insertion. DEHP was found to increase membrane thickness and order. mdpi.com
Butanol (product of MBP hydrolysis)Monoalkyl Phthalate Hydrolase (MehpH)Identified the egress tunnel for the butanol product leaving the enzyme's active site after hydrolysis of the monoester. nih.gov
Various PhthalatesEstrogen Receptor α (Y537S Mutant)Ligand binding altered the hydrophobic core and secondary structure of the receptor. The phthalate-bound receptor showed less fluctuation compared to the unbound state. gcsu.edu

Interaction with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking and other computational modeling techniques are used to predict and analyze the binding of phthalate metabolites to biological macromolecules like nuclear receptors and enzymes. These interactions are believed to be the basis of their biological activity and potential as endocrine disruptors mdpi.com.

A computational study on the metabolites of Di-isononyl Phthalate (DiNP), which are structurally similar to this compound, predicted their potential to interact with several molecular targets mdpi.com. Molecular docking was used to evaluate the inhibitory potential of DiNP metabolites against sulfotransferase (SULT) enzymes, which are crucial for detoxification mdpi.comnih.gov. The results indicated that these metabolites could inhibit the activity of several members of the SULT1 family, potentially disrupting normal metabolic processes mdpi.comnih.gov.

Furthermore, phthalate monoesters have been shown to interact with various nuclear receptors. In silico studies have evaluated the binding of a range of phthalates and their monoester metabolites to the human pregnane (B1235032) X receptor (hPXR), a key sensor for foreign chemicals epa.gov. In these studies, long-chain monoesters such as monoisodecyl phthalate and mono-isononyl phthalate demonstrated significant binding affinity for the receptor's ligand-binding domain, sometimes comparable to or stronger than known endocrine disruptors like bisphenol A epa.gov. These interactions are typically stabilized by hydrophobic interactions between the alkyl chain and nonpolar amino acid residues, as well as hydrogen bonds involving the carboxylate group.

The table below summarizes results from several in silico studies on the interaction of phthalate metabolites with biological macromolecules.

Phthalate Metabolite(s) StudiedBiological TargetComputational MethodKey FindingsReference
Di-isononyl Phthalate (DiNP) MetabolitesSulfotransferases (SULTs) Family 1Molecular DockingMetabolites showed inhibitory potential against SULT1A1, SULT1A2, and SULT1E1, but not SULT1A3 and SULT1B1. mdpi.comnih.gov
Monoisodecyl Phthalate, Monoisononyl Phthalate, MEHP, etc.Human Pregnane X Receptor (hPXR)Molecular Docking (Glide)Long-chain monoesters showed high binding affinity to the receptor's ligand-binding domain, forming stable interactions. epa.gov
Mono-2-ethyl-hexyl-phthalate, Mono-benzyl-phthalate, etc.Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ)Reporter Gene Assay (Experimental but informs computational models)Several monoesters activated PPARs, particularly PPARδ, which was linked to teratogenic potential. nih.gov

Machine Learning and AI-Based Approaches in Chemical Modeling

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to toxicology and chemical modeling to predict the properties of compounds and understand their relationships with biological outcomes. For phthalates, these approaches are used to build predictive models for toxicity, identify correlations between exposure and disease, and discover complex interactions between different chemicals.

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models use the chemical structure of a compound to predict its biological activity or a toxicological endpoint. For a compound like this compound, which may lack extensive experimental data, a validated QSAR model could estimate its potential for effects like nuclear receptor activation or organ toxicity based on its molecular descriptors mdpi.com.

Recent studies have utilized various ML algorithms to analyze biomonitoring data and identify links between phthalate metabolite exposure and health conditions. For instance, prediction models using logistic regression, artificial neural networks, and Bayesian networks were developed to examine the relationship between metabolites like mono(2-carboxymethylhexyl) phthalate and the risk of bone and joint diseases nih.govresearchgate.net.

Other advanced ML techniques, such as Signed Iterative Random Forests (SiRF), have been employed to discover synergistic interactions between mixtures of environmental chemicals, including phthalates nih.govmedrxiv.orgacs.org. These models can identify combinations of chemicals that are associated with a health outcome, like neurodevelopmental disorders, providing insights that go beyond the analysis of single chemicals nih.govacs.org. Such an approach could be used to investigate how this compound might interact with other environmental compounds.

The following table provides examples of how machine learning has been applied in the study of phthalates.

Machine Learning ApplicationAlgorithm(s) UsedPrediction Target / GoalPhthalates IncludedReference
Disease Correlation ModelingLogistic Regression, Artificial Neural Networks, Bayesian NetworksIdentify correlations between phthalate metabolites and diseases (e.g., bone/joint issues).DEHP metabolites [e.g., mono(2-carboxymethylhexyl) phthalate], MnBP, MEP nih.govresearchgate.net
Interaction DiscoveryWeighted Quantile Sum (WQS) Regression, Signed Iterative Random Forest (SiRF)Discover synergistic interactions between phthalates, pesticides, and phenols related to child neurodevelopment.Various urinary phthalate metabolites nih.govacs.org
Toxicity PredictionClassification and Regression Models (ADMETLab 2.0)Predict human organ toxicity and inhibition of peroxisome proliferator-activated receptors.Di-isononyl Phthalate (DiNP) and its metabolites mdpi.com

Vi. Mechanistic Studies of Monocarboxyisoundecyl Phthalate Interactions at the Cellular and Sub Cellular Level

Interaction with Nuclear Receptors (e.g., PPARs)

Phthalate (B1215562) monoesters are recognized as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in metabolism and inflammation. nih.govnih.gov The activation of PPARs is a key mechanism through which phthalates are thought to exert their biological effects. nih.gov The structure of the phthalate monoester, particularly the length and branching of the alkyl side chain, significantly influences its potency as a PPAR activator. nih.govoup.com Generally, monoesters with longer and branched side chains are more potent activators of PPARα and PPARγ. nih.gov

The metabolic conversion of phthalate diesters to their corresponding monoesters is essential for their activity as PPAR ligands. nih.gov The carboxyl group of the monoester is critical for this interaction. oup.com Phthalate monoesters can directly bind to and activate PPARs. nih.govunifr.ch For instance, an in silico molecular docking study investigated the binding affinities of various phthalates and their metabolites with human PPAR subtypes (α, β, and γ). This study found that the diphthalate di-iso-decyl phthalate and its monophthalate, mono-iso-decyl phthalate, showed high binding scores with hPPARγ. nih.gov

The activation of PPARs by phthalate monoesters is isoform- and species-dependent. Studies have shown that certain phthalate monoesters activate mouse and human PPARα and PPARγ. oup.comsemanticscholar.org For example, mono(2-ethylhexyl) phthalate (MEHP) has been demonstrated to activate both PPARα and PPARγ. semanticscholar.org The activation of PPARγ by some phthalate monoesters is comparable in both mouse and human receptors, while mouse PPARα tends to be more sensitive to activation by these compounds than human PPARα. oup.com Some longer-chain phthalate monoesters can also activate PPARβ, but typically at higher concentrations than those required for PPARα and PPARγ activation. nih.gov

Phthalate MonoesterPPAR Isoform ActivatedSpeciesObservations
Mono(2-ethylhexyl) phthalate (MEHP)PPARα, PPARγMouse, HumanMouse PPARα is more sensitive than human PPARα. oup.comsemanticscholar.org
Monobenzyl phthalate (MBzP)PPARα, PPARγMouse, HumanActivates both mouse and human PPARα and PPARγ. semanticscholar.org
Mono-n-butyl phthalate (MnBP)Limited to no significant PPAR activation observed in several studies. semanticscholar.org
Mono-iso-decyl phthalatePPARγHuman (in silico)Demonstrated a high binding score in molecular docking studies. nih.gov

Upon activation by a ligand such as a phthalate monoester, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov This process can either activate or repress gene expression. nih.gov

The activation of PPARs by phthalates leads to the transcriptional regulation of numerous genes involved in lipid metabolism, fatty acid oxidation, and adipogenesis. biorxiv.org For example, the activation of PPARα in liver cells by certain phthalate monoesters induces the expression of genes involved in fatty acid β-oxidation, such as Acyl-CoA Oxidase (ACOX) and Peroxisomal Thiolase (PTL). oup.com

In granulosa cells, MEHP has been shown to activate both PPARα and PPARγ, leading to the inhibition of aromatase gene expression, an enzyme crucial for estrogen synthesis. nih.gov Furthermore, the estradiol-metabolizing enzyme 17β-hydroxysteroid dehydrogenase IV (17β-HSD IV) is induced by MEHP through a PPARα-dependent mechanism in the liver and granulosa cells. nih.gov RNA sequencing of granulosa cells treated with a mixture of phthalate metabolites revealed an overrepresentation of differentially expressed genes from lipid metabolic processes, cholesterol metabolism, and PPAR signaling pathways. biorxiv.org

Phthalate MonoesterTarget GeneEffect on TranscriptionMetabolic PathwayCell/Tissue Type
Monobenzyl phthalate (MBzP)ACOX, PTLInductionFatty Acid β-oxidationRat Liver Cells (FAO) oup.com
Mono(2-ethylhexyl) phthalate (MEHP)AromataseInhibitionSteroidogenesisRat Granulosa Cells nih.gov
Mono(2-ethylhexyl) phthalate (MEHP)17β-HSD IVInductionEstradiol MetabolismLiver and Granulosa Cells nih.gov
Phthalate Metabolite MixtureMultiple genesDifferential ExpressionLipid Metabolism, Cholesterol MetabolismMouse Granulosa Cells biorxiv.org

Effects on Cellular Signaling Pathways (excluding health outcomes)

Phthalates and their metabolites can modulate various cellular signaling pathways beyond direct nuclear receptor activation. These interactions can influence fundamental cellular processes.

The AMPK signaling pathway is a critical regulator of cellular energy homeostasis. Some studies suggest that phthalates may influence this pathway. For instance, exposure to Dibutyl Phthalate (DBP) has been shown to inhibit the phosphorylation and activation of AMPK in hepatocytes, which can in turn inhibit the breakdown and metabolism of lipids. nih.gov Conversely, exposure to Di(2-ethylhexyl) phthalate (DEHP) has been associated with increased AMPK expression in cardiac muscle cells, which is proposed as an additional mechanism for its effects on metabolism. nih.gov Activation of AMPK can lead to an up-regulation of PPARα. nih.gov

SREBP-1c is a key transcription factor that regulates genes involved in the synthesis of fatty acids and triglycerides. researchgate.net Studies on DBP have indicated that it can affect the protein expression of SREBP in the liver, contributing to dyslipidemia. nih.gov Exposure to DEHP has been shown to induce lipid metabolism disorders in the liver by activating the LXR/SREBP-1c signaling pathway. nih.govresearchgate.net

Phthalates have been observed to influence the production and secretion of various cytokines, which are key signaling molecules in the immune system. nih.govnih.gov The specific effects can vary depending on the phthalate compound and the cell type. For example, some studies have found that DEHP can increase the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from monocytes and macrophages. nih.gov Other phthalates, such as Butylbenzyl phthalate (BBzP) and Di-n-butyl phthalate (DnBP), have been suggested to inhibit TNF-α secretion. nih.gov In differentiated adipocytes, MEHP exposure has been shown to increase the expression of major inflammatory cytokines. nih.gov Furthermore, studies in pregnant women have shown associations between urinary levels of DEHP metabolites and increased levels of Interleukin-6 (IL-6) and Interleukin-10 (IL-10). acs.org

Biochemical Processes in Isolated Cells (e.g., hepatocytes, adipocytes, granulosa cells)

Phthalate metabolites have been shown to interfere with fundamental biochemical processes in various cell types that are crucial for metabolic homeostasis. Studies using isolated liver cells (hepatocytes), fat cells (adipocytes), and ovarian cells (granulosa cells) have demonstrated that these compounds can alter lipid handling and enzymatic activity.

The disruption of lipid metabolism is a frequently observed effect of exposure to certain phthalate metabolites in isolated cell cultures.

Hepatocytes: In human hepatocyte cell lines (HepG2), metabolites such as mono(2-ethylhexyl) phthalate (MEHP) and monocyclohexyl phthalate (MCHP) have been shown to increase both the uptake of fatty acids and the accumulation of intracellular lipids in a dose-dependent manner. nih.govsemanticscholar.org These effects are more pronounced with the primary metabolites than with their parent compounds, di(2-ethylhexyl) phthalate (DEHP) and dicyclohexyl phthalate (DCHP). nih.govsemanticscholar.org Studies indicate that MEHP exposure promotes fatty acid synthesis in hepatocytes, contributing to an increase in intracellular triglycerides and lipid accumulation. researchgate.net Similarly, dibutyl phthalate (DBP) has been found to induce lipid metabolism disorders in hepatocytes. researchgate.net

Adipocytes: In differentiated adipocytes (3T3-L1 cells), MEHP has been observed to accumulate in the cells in a dose- and time-dependent manner, leading to smaller lipid droplets. nih.gov This exposure was also linked to significant increases in lipolysis (the breakdown of fats) and glucose uptake. nih.gov Other studies have shown that MEHP can induce a pro-inflammatory state in adipocytes, which is characterized by alterations in lipid and cytokine pathways. nih.gov Both MEHP and MCHP can increase the formation of lipid droplets in adipocytes, an effect that mimics the action of Peroxisome proliferator-activated receptor γ (PPARγ) agonists, which are key regulators of adipogenesis. nih.gov

Granulosa Cells: The function of ovarian granulosa cells is intrinsically linked to lipid metabolism for steroid hormone production. While direct lipid accumulation studies are less common, research shows that exposure to phthalate mixtures can disrupt the expression of genes related to lipid metabolic processes in these cells. nih.gov Exposure to MEHP can attenuate the proliferation of rat granulosa cells and stimulate steroid hormone secretion, indicating a profound impact on their biochemical functions. nih.gov

Interactive Data Table: Effects of Phthalate Metabolites on Lipid Parameters in Isolated Cells

Phthalate MetaboliteCell TypeObserved EffectFindingCitation
MEHPHepatocytes (HepG2)Lipid AccumulationDose-dependent increase in lipid droplets and fatty acid uptake. nih.gov
MCHPHepatocytes (HepG2)Lipid AccumulationDose-dependent increase in lipid droplets and fatty acid uptake. nih.gov
DBPHepatocytesLipid DysregulationInduced hypertrophy and dysregulation of lipid metabolism. researchgate.net
MEHPAdipocytes (3T3-L1)Altered Lipid StorageResulted in smaller lipid droplets and increased lipolysis. nih.gov
MEHPAdipocytes (Murine)Pro-inflammatory ResponseElevated lipogenesis and lipid oxidation, leading to inflammation. nih.gov
Phthalate MixtureGranulosa Cells (Mouse)Altered MetabolismIncreased expression of genes related to lipid metabolism. nih.gov

The enzymatic machinery of the cell is a key target for xenobiotics. However, direct evidence linking phthalate metabolites, including Monocarboxyisoundecyl Phthalate, to the modulation of specific enzymes like pyruvate (B1213749) dehydrogenase kinase-4 (PDK4) is sparse. PDK4 is a crucial enzyme in regulating the metabolic switch between glucose and fatty acid oxidation. One study investigating the parent compound DEHP in mice found that it did not affect the expression of oxidative target genes, including PDK4, in skeletal muscle. nih.gov This suggests that, at least in that context, the DEHP-PPARα signaling axis did not extend to the regulation of this particular enzyme in muscle tissue. nih.gov Further research is required to determine if this compound or other metabolites directly modulate the activity of PDK4 or other key metabolic enzymes in relevant cell types.

Vii. Biomonitoring Methodologies for Assessing Environmental Exposure to Monocarboxyisoundecyl Phthalate

Study Design and Sampling Strategies for Environmental Biomonitoring

Effective biomonitoring hinges on a robust study design and meticulous sampling strategies to ensure the collection of high-quality, representative data.

The selection of an appropriate biological matrix is critical for accurately assessing exposure to DUP. Phthalates are rapidly metabolized and excreted, with biological half-lives typically under 24 hours. This pharmacokinetic property makes certain matrices more suitable than others.

Urine: Urine is the most common and preferred matrix for biomonitoring phthalate (B1215562) metabolites, including the carboxylated metabolites of DUP. Metabolites are concentrated in urine, making them more readily detectable than in other matrices. Measuring the metabolites rather than the parent DUP compound is standard practice because it minimizes the risk of sample contamination from external sources during collection and analysis, as the parent compounds are widespread in lab equipment and consumer products. Research has successfully identified and quantified Mono-carboxydecyl Phthalate (MCDP)—a specific DUP metabolite structurally related to Monocarboxyisoundecyl Phthalate—in human urine samples.

Other Fluids: While urine is standard, other matrices have been considered. Serum can be used to measure phthalate metabolites, particularly when urine is unavailable. However, due to rapid metabolism, concentrations in blood are often lower and represent a shorter exposure window compared to urine.

Preventing sample contamination is a paramount challenge in phthalate biomonitoring due to their ubiquitous presence in plastics and laboratory materials.

Collection Materials: To avoid contamination, sample collection should exclusively use materials known to be free of phthalates. Glass containers are strongly recommended over plastic. If plastic is unavoidable, polypropylene (B1209903) is often preferred. All collection and processing equipment, including glassware, must be rigorously cleaned, for instance by washing with specific solvents like acetone (B3395972) and hexane (B92381) and baking at high temperatures (e.g., 200-400°C) to remove any residual phthalate contamination.

Storage Protocols: Collected urine samples should be stored frozen, typically at -20°C or lower, until analysis to ensure the stability of the metabolites. Amber glass bottles with Teflon-lined caps (B75204) are often used for storing standards and samples to prevent photodegradation and leaching of contaminants.

Analytical Workflow for Biomonitoring Samples

The analytical workflow for quantifying this compound involves sophisticated sample preparation to isolate the trace metabolites, followed by highly sensitive instrumental analysis.

Before instrumental analysis, urine samples must undergo preparation to deconjugate and concentrate the target metabolites.

Enzymatic Deconjugation: In the body, phthalate metabolites are often conjugated with glucuronic acid to facilitate excretion. To measure the total concentration, an enzymatic hydrolysis step using β-glucuronidase is employed to cleave this bond and convert the metabolites to their free form.

Extraction and Clean-up: Solid-Phase Extraction (SPE) is a widely used technique for cleaning up the sample matrix and concentrating the phthalate metabolites from the urine. Online SPE systems, which integrate the extraction process directly with the analytical instrument, offer high throughput and reduce the potential for manual error and contamination. Other methods like liquid-liquid extraction have also been utilized.

High-sensitivity chromatographic and mass spectrometric techniques are essential for the accurate quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred analytical tool for determining phthalate metabolites. It offers high sensitivity and selectivity, allowing for the detection of metabolites at very low concentrations (nanograms per milliliter). The use of high-resolution mass spectrometry is particularly advantageous for DUP metabolites, as it can distinguish them from co-eluting isobaric metabolites of other high-molecular-weight phthalates, such as Diisononyl Phthalate (DiNP).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for phthalate metabolite analysis. However, it typically requires a derivatization step, such as methylation, to make the polar metabolites volatile enough for gas chromatography. While effective, this adds a step to the sample preparation process.

The table below summarizes typical parameters for the LC-MS/MS analysis of phthalate metabolites.

ParameterDescription
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Ionization Mode Electrospray Ionization (ESI) in negative mode is common for detecting phthalate metabolites.
Detection Mode Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantification.
Separation Column C18 reverse-phase columns are frequently used for chromatographic separation.
Sample Throughput Automated online SPE systems coupled with fast chromatography can significantly increase sample throughput.

Methodological Challenges in Biomonitoring of Phthalate Metabolites

Several challenges must be addressed to ensure the accuracy and reliability of biomonitoring data for phthalate metabolites.

Background Contamination: The widespread use of phthalates in laboratory equipment, from pipette tips and vials to solvents and instrument components, presents a significant risk of background contamination. This is a primary reason for measuring the metabolites, which are not present in the environment, rather than the parent phthalates.

Isobaric Interference: A significant analytical challenge is the presence of isobaric interferences, where metabolites from different parent phthalates have the same nominal mass. For example, a carboxylated metabolite of Diundecyl Phthalate (DUP) can be isobaric with metabolites of Diisononyl Phthalate (DiNP) or Diisododecyl Phthalate (DiDP). Overcoming this requires high-resolution mass spectrometry or highly optimized chromatographic separation to ensure that the measured signal is specific to the metabolite of interest.

Short Half-Life: The short biological half-life of phthalates means that a single urine sample reflects only recent exposure (within the last 24-48 hours). For studies aiming to assess long-term or chronic exposure, multiple samples may need to be collected from each participant over time.

Ubiquitous Background Contamination

The assessment of exposure to diundecyl phthalate (DUP) through its metabolite, this compound (MCiUP), is complicated by the widespread presence of phthalates in the environment. One of the primary challenges in laboratory analysis is the potential for cross-contamination from various plastic materials used during the sample collection and analysis process. This ubiquitous nature of phthalates can lead to the detection of background levels that may not be representative of an individual's actual environmental exposure.

A significant analytical hurdle is the co-elution of isobaric metabolites from other high molecular weight phthalates. For instance, mono-carboxydecyl phthalate (MCDP), an isomer of MCiUP and a key metabolite of DUP, can co-elute with monocarboxyisononyl phthalate (MCiNP), a metabolite of diisononyl phthalate (DiNP), and monohydroxyisododecyl phthalate, a metabolite of diisododecyl phthalate (DiDoP). This interference necessitates the use of high-resolution mass spectrometry to accurately isolate and quantify MCDP, ensuring that the measured levels are specific to DUP exposure.

Despite these challenges, studies have demonstrated the widespread presence of DUP metabolites in the general population. Research has shown that metabolites like mono-hydroxyundecyl phthalate (MHUP) and MCDP were detected in over 83% of human urine samples analyzed, with median concentrations of 0.21 ng/mL and 0.36 ng/mL, respectively. researchgate.net This high detection frequency underscores the pervasive nature of DUP exposure.

Table 1: Detection Frequencies and Concentrations of DUP Metabolites in Human Urine

MetaboliteDetection FrequencyMedian Concentration (ng/mL)
MHUP>83%0.21
MCDP>83%0.36
MOUP14%Not Reported
MUPNot DetectedNot Applicable

Data sourced from a study on 36 human urine samples using high-resolution mass spectrometry. researchgate.net

Variability in Metabolic Rates and Excretion

The metabolism of high molecular weight phthalates like DUP generally follows a two-step process. Initially, the parent diester is hydrolyzed to its monoester metabolite. This is followed by a second phase of metabolism where the monoester undergoes oxidation to form more water-soluble compounds, which are then excreted in the urine. For DUP, this process leads to the formation of metabolites such as monoundecyl phthalate (MUP), mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP). researchgate.net

Furthermore, the pharmacokinetics of phthalates, including their absorption, distribution, metabolism, and excretion, are influenced by the hydrophobicity of the compound. While the specific half-life of MCiUP has not been extensively studied, phthalates are generally considered to be rapidly metabolized and excreted, with half-lives of less than 24 hours. nih.gov However, the exact excretion kinetics can be influenced by the route of exposure (e.g., ingestion, inhalation, dermal absorption) and can exhibit considerable within-subject variability. This rapid excretion means that urinary metabolite concentrations reflect recent exposures, making it challenging to assess long-term exposure patterns from a single measurement.

Table 2: Factors Influencing Variability in Phthalate Metabolism and Excretion

FactorInfluence
Genetics Affects the activity of metabolic enzymes.
Age Children may have different metabolic capacities than adults. epa.gov
Sex Hormonal differences may influence metabolism.
Health Status Liver and kidney function can impact metabolism and excretion rates.
Route of Exposure The pathway of entry into the body can affect absorption and metabolism.
Co-exposures Exposure to other chemicals can influence metabolic pathways.

Interpretation of Biomonitoring Data for Environmental Exposure Assessment

Establishing Biomarker-to-Exposure Relationships

A crucial step in utilizing biomonitoring data for exposure assessment is to establish a clear and quantitative relationship between the concentration of a biomarker in a biological sample and the external exposure to the parent compound. For this compound, this involves understanding the link between the urinary concentration of its isomer, MCDP, and the intake of diundecyl phthalate (DUP).

Oxidative metabolites like MCDP are considered reliable biomarkers because they are products of in-vivo metabolism and are less susceptible to external contamination during sample handling compared to the parent phthalate or the primary monoester metabolite. nih.gov The higher detection frequency and urinary concentrations of oxidative metabolites compared to the hydrolytic monoester further support their use as superior biomarkers for assessing DUP exposure. researchgate.net

To quantify the relationship between biomarker levels and exposure, pharmacokinetic models are essential. These models integrate data on absorption, distribution, metabolism, and excretion to estimate daily intake from urinary metabolite concentrations. A key parameter in these models is the urinary excretion fraction (FUE), which represents the proportion of the ingested parent compound that is excreted as a specific metabolite in the urine. While specific FUE values for DUP metabolites are not yet well-established, studies on other high molecular weight phthalates provide a framework for this approach.

Table 3: Key Parameters for Establishing Biomarker-to-Exposure Relationships

ParameterDescription
Urinary Metabolite Concentration The measured level of the biomarker in urine.
Urinary Excretion Fraction (FUE) The fraction of the parent compound dose excreted as a specific metabolite.
Creatinine Correction A method to adjust for urine dilution.
Pharmacokinetic Model A mathematical model describing the fate of the chemical in the body.

Methodological Approaches for Source Attribution (excluding human health risks)

Identifying the sources of exposure to DUP is a critical component of environmental exposure assessment. Given the widespread use of phthalates in numerous consumer products, differentiating between various exposure pathways is a complex task. Methodological approaches to source attribution often involve a combination of detailed exposure questionnaires, environmental sampling, and statistical analysis of biomonitoring data.

For high molecular weight phthalates like DUP, dietary intake is considered a primary route of exposure. researchgate.netepa.gov This is largely due to the use of these phthalates in food contact materials such as PVC tubing, conveyor belts, and packaging. A fasting study demonstrated a rapid decline in the urinary metabolites of high molecular weight phthalates, including those of di-isononyl phthalate (DiNP) and di-isodecyl phthalate (DiDP), which are structurally similar to DUP, once dietary intake ceased. nih.gov This suggests that for these compounds, food is a dominant and continuous source of exposure.

In addition to dietary sources, exposure can also occur through non-dietary pathways, including the inhalation of indoor air and ingestion of dust contaminated with phthalates from building materials, furniture, and other consumer products.

Statistical methods such as Principal Component Analysis (PCA) can be employed to analyze patterns in urinary phthalate metabolite data and identify potential common sources of exposure. PCA is a multivariate statistical technique that can reduce the complexity of a large dataset by identifying underlying patterns or "principal components." trihydro.com By examining the relationships between different phthalate metabolites within a population, researchers can infer common sources. For example, if the levels of several phthalate metabolites associated with plastic products consistently rise and fall together in individuals, it may suggest a common source of exposure, such as a particular type of food packaging or consumer product.

Another emerging technique is chemical fingerprinting, which uses the unique chemical signature of a product or environmental sample to trace the source of contamination. epa.gov By comparing the profile of phthalates and other additives in a product to the profile found in environmental or biological samples, it may be possible to attribute exposure to specific sources.

Table 4: Methodological Approaches for Source Attribution of Phthalate Exposure

MethodDescriptionApplication to DUP
Exposure Questionnaires and Diaries Collection of detailed information on diet, product use, and daily activities.Can help identify potential dietary and non-dietary sources of DUP.
Environmental Sampling Analysis of food, dust, air, and consumer products for the presence of DUP.Provides direct evidence of DUP in potential sources.
Fasting Studies Monitoring urinary metabolite levels during a period of fasting to distinguish dietary from non-dietary sources.Can confirm the significance of dietary intake for DUP. nih.gov
Principal Component Analysis (PCA) Statistical analysis of biomonitoring data to identify patterns and correlations between different phthalate metabolites.Can help identify common sources of exposure to DUP and other phthalates. trihydro.com
Chemical Fingerprinting Comparing the chemical profile of potential sources to the profile in biological samples.Can potentially link DUP exposure to specific products or materials. epa.gov

Viii. Future Research Avenues

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

The accurate quantification of phthalate (B1215562) metabolites in various environmental and biological matrices is fundamental to exposure assessment. tandfonline.comnih.gov While liquid chromatography-mass spectrometry (LC-MS) is currently the preferred analytical tool, significant challenges remain. nih.gov A primary issue is the pervasive presence of phthalates in laboratory materials, which can lead to sample contamination and impair accurate measurement at low concentrations. nih.govcdc.gov

Table 1: Overview of Analytical Methods for Phthalate Metabolite Detection
Analytical TechniqueCommonly Used ForKey AdvantagesFuture Research Focus
Liquid Chromatography-Mass Spectrometry (LC-MS)Quantification in biological matrices (urine, blood)High sensitivity and selectivity for a wide range of metabolites. nih.govMinimizing matrix effects and background contamination from labware. cdc.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of parent phthalates and some metabolites.Excellent separation efficiency. mdpi.comDevelopment of derivatization-free methods to simplify sample preparation and reduce contamination. nih.gov
Solid-Phase Microextraction (SPME)Sample preparation and pre-concentration.Reduces solvent use; can be automated. researchgate.netCreating novel fiber coatings for higher specificity towards target metabolites.
ImmunoassaysScreening large numbers of samples.High-throughput and cost-effective. researchgate.netImproving antibody specificity to differentiate between structurally similar phthalate metabolites.

Advanced Computational Modeling for Predicting Environmental Fate and Biological Interactions

Computational models are indispensable tools for predicting the behavior of chemicals in the environment and their potential interactions with biological systems. For phthalate metabolites like Monocarboxyisoundecyl Phthalate, where extensive experimental data may be lacking, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models are vital. These models can estimate physicochemical properties, environmental persistence, bioaccumulation potential, and toxicity.

Future research should focus on developing more sophisticated and validated computational models. This includes refining algorithms to better predict the metabolic pathways of parent phthalates, leading to the formation of specific metabolites. Advanced modeling can also help predict how these metabolites interact with biological targets, such as nuclear receptors or enzymes. For example, understanding the molecular properties of related compounds can provide insights into how this compound might behave. By building comprehensive databases of computed properties for a wide range of phthalate metabolites, researchers can identify trends and prioritize compounds for further toxicological testing. nih.govnih.gov This predictive power is essential for proactive risk assessment and for understanding the potential biological implications of exposure. nih.gov

Table 2: Computed Properties of Related Phthalate Metabolites
PropertyMono-carboxy-isooctyl Phthalate nih.govMonocarboxy isononyl phthalate nih.gov
Molecular FormulaC17H22O6C18H24O6
Molecular Weight322.4 g/mol336.4 g/mol
XLogP33.45.7
Hydrogen Bond Donor Count21
Hydrogen Bond Acceptor Count66

Elucidation of Complete Biosynthetic Pathways in Natural Systems

While phthalates are widely recognized as anthropogenic contaminants, a growing body of evidence indicates that they are also produced naturally by a variety of organisms, including plants, fungi, and bacteria. researchgate.netmdpi.com These naturally occurring phthalates may play ecologically significant roles, such as acting in chemical defense or as signaling molecules. mdpi.com The discovery of these biosynthetic pathways challenges the paradigm that the presence of phthalates in the environment is solely due to pollution.

A significant future research avenue is the complete elucidation of these biosynthetic pathways. nih.gov This involves a combination of genetic and biochemical analyses to identify the specific genes and enzymes responsible for phthalate production in different organisms. mdpi.comnih.gov Techniques such as isotope tracing, genome mining for candidate genes, and heterologous expression of pathways in host organisms like yeast or other fungi are powerful strategies in this endeavor. nih.govnih.gov Understanding the natural production of phthalates and their metabolites is crucial for establishing accurate environmental baselines and for distinguishing between natural and anthropogenic sources of exposure. It also opens up possibilities for biotechnological applications, such as using engineered microorganisms for bioremediation or the synthesis of novel compounds. nih.gov

Cross-Disciplinary Integration in Phthalate Metabolite Research

The complexity of phthalate research necessitates a move towards greater cross-disciplinary integration. Addressing the challenges posed by metabolites like this compound requires collaboration among experts in analytical chemistry, toxicology, environmental science, epidemiology, computational science, and molecular biology.

Future research will benefit immensely from a holistic approach where different disciplines converge. For instance, analytical chemists developing sensitive detection methods can provide robust data for epidemiologists studying the links between exposure and health outcomes. nih.gov Molecular biologists elucidating biosynthetic pathways can inform environmental scientists about the natural background levels of these compounds. mdpi.com Meanwhile, computational scientists can develop models that predict the biological activity of newly identified metabolites, guiding toxicologists in their experimental designs. nih.gov This integrated approach is essential for translating research findings into a comprehensive understanding of the life cycle of phthalate metabolites, from their formation and environmental fate to their ultimate biological effects. nih.gov

Q & A

Q. What are the optimal sample preparation techniques for detecting Monocarboxyisoundecyl Phthalate in biological matrices?

To ensure accurate detection, use solid-phase extraction (SPE) or liquid-liquid extraction with polar/non-polar solvent combinations, depending on matrix complexity. For biological samples (e.g., urine or serum), enzymatic hydrolysis (e.g., β-glucuronidase) is critical to release conjugated metabolites. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Analytical validation should follow ISO 10993-12 protocols, including recovery tests and safety factor adjustments (e.g., 60% safety factor for material variability) . GC-MS or LC-MS/MS are preferred for quantification, with method validation covering specificity, sensitivity (LOD/LOQ), and reproducibility .

Q. How should researchers design in vitro assays to evaluate the endocrine-disrupting potential of this compound?

Prioritize receptor-based assays (e.g., estrogen/androgen receptor transactivation) or steroidogenic enzyme inhibition studies (e.g., CYP17A1). Use human cell lines (e.g., H295R adrenocortical cells) to assess hormone production alterations. Include dose-response curves (nanomolar to micromolar ranges) and positive/negative controls (e.g., bisphenol A for estrogenicity). Account for metabolic activation by co-incubating with S9 liver fractions. Data interpretation should reference benchmark dose (BMD) modeling to estimate low-dose effects and cross-validate with in vivo endpoints .

Q. What are the key considerations for analytical method validation when quantifying this compound in environmental samples?

Validate methods using spiked matrix recovery tests (70–120% recovery range) and assess precision via intra-/inter-day variability (<15% RSD). Include quality control samples with certified reference materials (CRMs) for accuracy. For environmental matrices (e.g., water, soil), optimize extraction conditions (e.g., pH, solvent polarity) to minimize co-eluting interferences. Use isotopic dilution techniques (e.g., ¹³C-labeled phthalates) to enhance quantification reliability. Document method sensitivity (e.g., LOQ ≤ 0.1 µg/L) and cross-check with EPA 8270 guidelines for phthalate analysis .

Advanced Research Questions

Q. How can Bayesian nonparametric models improve the analysis of coexposure patterns involving this compound and other phthalates?

Apply Bayesian hierarchical models to estimate joint exposure distributions from biomonitoring data (e.g., NHANES). Use Markov Chain Monte Carlo (MCMC) methods to handle censored data (values below LOD). Incorporate covariates (e.g., diet, product use) to identify dominant exposure sources. Calculate maximum cumulative ratios (MCRs) to prioritize phthalates contributing most to cumulative risk. Validate models using posterior predictive checks and compare with traditional frequentist approaches .

Q. What integrative strategies are recommended for combining metabolomic data with traditional biomarkers in this compound toxicity studies?

Pair untargeted metabolomics (LC-HRMS) with targeted metabolite profiling (e.g., oxidative stress markers like 8-OHdG). Use pathway enrichment analysis (e.g., KEGG, Reactome) to map perturbed metabolic networks (e.g., lipid peroxidation, glycolysis). Integrate with transcriptomic data (RNA-seq) to identify upstream regulatory mechanisms (e.g., PPARα activation). Apply multivariate statistics (e.g., OPLS-DA) to discriminate exposed vs. control groups and validate findings using independent cohorts .

Q. How can researchers address contradictions in dose-response relationships observed across phthalate toxicity studies?

Conduct meta-analyses to harmonize heterogeneous data, adjusting for study design variables (e.g., exposure duration, model organism). Evaluate nonlinear relationships using BMD modeling instead of NOAEL/LOAEL thresholds. Assess confounding factors (e.g., coexposure to other endocrine disruptors) via mixture toxicity models. Reconcile in vitro/in vivo discrepancies by comparing pharmacokinetic parameters (e.g., metabolic clearance rates) .

Q. What computational tools are effective for cumulative risk assessment of this compound in human populations?

Use physiologically based pharmacokinetic (PBPK) models to simulate aggregate exposure from multiple routes (dermal, oral, inhalation). Incorporate biomonitoring data (urinary metabolites) to back-calculate intake doses. Apply probabilistic methods (e.g., Monte Carlo simulations) to account for population variability. Cross-reference with EPA’s cumulative risk framework, integrating hazard indices (HI) and toxic equivalency factors (TEFs) for phthalates with shared mechanisms .

Methodological Resources

  • Analytical Protocols : GC-MS method development guidelines (Cornerstone Analytical) .
  • Exposure Biomarkers : Urinary metabolite quantification using isotope dilution .
  • Toxicity Testing : H295R steroidogenesis assay for endocrine disruption .
  • Data Integration : Bayesian models for coexposure analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.